molecular formula C13H11N3O5S B11024729 N'-(benzenesulfonyl)-4-nitrobenzohydrazide CAS No. 37049-67-5

N'-(benzenesulfonyl)-4-nitrobenzohydrazide

Cat. No.: B11024729
CAS No.: 37049-67-5
M. Wt: 321.31 g/mol
InChI Key: FHRZAFDZJZEAEB-UHFFFAOYSA-N
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Description

N’-(benzenesulfonyl)-4-nitrobenzohydrazide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to a 4-nitrobenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(benzenesulfonyl)-4-nitrobenzohydrazide typically involves the reaction of benzenesulfonyl chloride with 4-nitrobenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N’-(benzenesulfonyl)-4-nitrobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically isolated by filtration and dried under reduced pressure to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

N’-(benzenesulfonyl)-4-nitrobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Amines, alcohols, bases like sodium hydroxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Mechanism of Action

The mechanism of action of N’-(benzenesulfonyl)-4-nitrobenzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(benzenesulfonyl)-4-nitrobenzohydrazide is unique due to the presence of both the nitro and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

CAS No.

37049-67-5

Molecular Formula

C13H11N3O5S

Molecular Weight

321.31 g/mol

IUPAC Name

N'-(benzenesulfonyl)-4-nitrobenzohydrazide

InChI

InChI=1S/C13H11N3O5S/c17-13(10-6-8-11(9-7-10)16(18)19)14-15-22(20,21)12-4-2-1-3-5-12/h1-9,15H,(H,14,17)

InChI Key

FHRZAFDZJZEAEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

solubility

21.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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